molecular formula C7H16N2 B1317706 N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine CAS No. 23210-47-1

N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine

Cat. No.: B1317706
CAS No.: 23210-47-1
M. Wt: 128.22 g/mol
InChI Key: VAGHQPQYMACYDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine is an organic compound with the molecular formula C7H16N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrrolidine with formaldehyde and methylamine. The reaction typically occurs under mild conditions, with the presence of a catalyst such as potassium carbonate, and is carried out in an aqueous medium at a moderate temperature of around 90°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Secondary amines such as N-methyl-1-(1-methylpyrrolidin-2-yl)amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine is C7H16N2C_7H_{16}N_2, with a molecular weight of approximately 116.22 g/mol. The compound features a central nitrogen atom bonded to several substituents, contributing to its chirality and making it a valuable building block in organic synthesis.

Chemistry

  • Chiral Building Block : The compound is utilized as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the production of enantiomerically pure compounds, which are essential in pharmaceuticals.
  • Asymmetric Catalysis : It serves as a ligand in asymmetric catalysis, facilitating reactions that produce specific stereoisomers.

Biology

  • Biological Activity : Research indicates that this compound may interact with neurotransmitter systems, influencing mood and cognitive functions. It has shown potential as a precursor to bioactive molecules .
  • Neurotransmitter Modulation : The compound's structural similarity to psychoactive substances suggests applications in treating neurological disorders by modulating neurotransmitter receptors.

Medicine

  • Therapeutic Development : Investigations into its therapeutic potential have focused on its role in developing drugs targeting specific molecular pathways related to conditions such as depression and anxiety .
  • Tropane Alkaloid Synthesis : It is studied as a precursor for synthesizing tropane alkaloids, which are important in pharmacology due to their therapeutic effects on the central nervous system .

Industry

  • Chemical Production : The compound is employed in producing various chemicals and materials, including pharmaceuticals and agrochemicals.

Study 1: Neuropharmacological Effects

A study conducted on rat models explored the neuropharmacological effects of this compound. Results indicated alterations in behavioral responses consistent with modulation of dopaminergic pathways, suggesting potential for developing treatments for dopamine-related disorders .

Study 2: Toxicological Assessment

Another investigation focused on the toxicological profile of the compound. Findings revealed low toxicity levels in vitro, indicating a favorable safety profile for further development in therapeutic applications .

Mechanism of Action

The mechanism of action of N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(1-methylpiperidin-2-yl)methanamine
  • N-Methyl-1-naphthalenemethylamine hydrochloride
  • 1-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride

Uniqueness

N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine is unique due to its specific structural features, such as the presence of both a pyrrolidine ring and a methylamine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

N-Methyl-1-(1-methylpyrrolidin-2-YL)methanamine, also known as (S)-N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine, is a chiral organic compound that exhibits significant biological activity. This article explores its biological properties, potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structural features:

  • Chirality : The central nitrogen atom is bonded to four different substituents, contributing to its chirality, which plays a crucial role in its biological interactions and chemical reactivity.
  • Solubility : The compound is often studied in its hydrochloride salt form, enhancing its solubility in aqueous environments, which is beneficial for biological assays.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Ligand Activity : This compound acts as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to diverse biological effects depending on the target involved.
  • Potential Neurotransmitter Effects : Preliminary studies suggest that it may influence neurotransmission pathways, potentially affecting cognitive functions and metabolic processes.

Biological Activity Overview

Research indicates several potential biological activities associated with this compound:

Biological Activity Description
Neurotransmitter Modulation May interact with neurotransmitter receptors, influencing cognitive functions.
Antioxidant Properties Potential role in scavenging free radicals, contributing to cellular protection.
Precursor for Bioactive Molecules Serves as a building block for synthesizing tropane alkaloids and other compounds.

Case Studies and Experimental Data

  • Neuroprotective Studies : Research has indicated that compounds similar to this compound exhibit neuroprotective effects against neurotoxicity induced by amyloid-beta (Aβ) aggregates. These findings suggest potential applications in neurodegenerative diseases such as Alzheimer's .
  • Embryotoxicity Assessment : A study evaluating the embryotoxic potential of related compounds found that N-methyl-pyrrolidone (NMP), a structural analog, demonstrated significant embryotoxic effects in animal models. This raises concerns about the safety profile of this compound and necessitates further investigation into its developmental toxicity .
  • Synthesis and Applications : The compound has been utilized as a chiral building block in organic synthesis. Its ability to facilitate asymmetric reactions makes it valuable in medicinal chemistry for developing new therapeutic agents .

Properties

IUPAC Name

N-methyl-1-(1-methylpyrrolidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-8-6-7-4-3-5-9(7)2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGHQPQYMACYDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562880
Record name N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23210-47-1
Record name N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.